Many Azithromycin QC labs risk batch rejection due to misidentified impurities when using generic macrolide standards. N-Desmethyl Azithromycin B (CAS 857078-26-3) is the exact impurity standard required for valid stability-indicating HPLC and LC-MS methods.
Supplied as a high-purity reference standard with full characterization, ready for immediate global shipment.
N-Desmethyl Azithromycin B (CAS 857078-26-3), also known as Azithromycin 3-Deoxy N-Desmethyl, is a highly specific secondary metabolite and synthetic impurity of the macrolide antibiotic Azithromycin. Structurally, it is characterized by the absence of the 12-hydroxyl group (the 'B' analog) and the absence of the N-methyl group on the azalide ring, yielding a molecular weight of 718.96 g/mol. In industrial pharmaceutical manufacturing, it serves as a critical analytical reference standard for quality control, stability testing, and impurity profiling. Procuring high-purity standards of this exact compound is essential for validating stability-indicating HPLC and LC-MS methods, ensuring compliance with stringent ICH Q3A/Q3B regulatory thresholds for specified impurities in commercial API batches .
In pharmaceutical quality control, substituting N-Desmethyl Azithromycin B with closely related analogs such as Azithromycin B or N-Desmethyl Azithromycin A is analytically invalid. Each structural variation—whether the loss of a hydroxyl group or a methyl group—fundamentally alters the molecule's hydrophobicity, pKa, and mass-to-charge ratio. Using a generic or related macrolide standard will result in mismatched chromatographic retention times and incorrect mass spectrometric calibration, leading to the misidentification of peaks during routine HPLC analysis. Furthermore, regulatory agencies require exact structural matches for the quantification of specified impurities; failing to use the precise CAS 857078-26-3 standard can result in uncharacterized 'unknown' peaks, triggering batch rejections or delays in ANDA/DMF approvals .
N-Desmethyl Azithromycin B has a precise molecular weight of 718.96 g/mol, generating a distinct [M+H]+ ion at m/z ~719.5 in positive electrospray ionization (ESI+). In contrast, the closely related impurity Azithromycin B has a molecular weight of 733.00 g/mol (m/z ~734), and N-Desmethyl Azithromycin A is 735.00 g/mol. This 14 Da to 16 Da mass difference ensures complete resolution from both the parent API (Azithromycin, 749.0 g/mol) and other primary impurities in mass spectrometry.
| Evidence Dimension | Molecular Weight / m/z [M+H]+ |
| Target Compound Data | 718.96 g/mol (m/z ~719.5) |
| Comparator Or Baseline | Azithromycin B (733.00 g/mol) and Azithromycin A (749.00 g/mol) |
| Quantified Difference | 14 Da mass reduction vs Azithromycin B; 30 Da reduction vs Azithromycin A |
| Conditions | LC-MS/MS with positive electrospray ionization (ESI+) |
Enables unambiguous identification and trace quantification of this specific impurity without interference from co-eluting macrolide analogs.
The dual structural modifications in N-Desmethyl Azithromycin B—lacking the polar 12-hydroxyl group and the N-methyl group—create a unique partition coefficient compared to other in-class substitutes. The absence of the 12-OH increases its hydrophobicity relative to N-Desmethyl Azithromycin A, extending its retention time on reverse-phase C18 columns. Conversely, the missing N-methyl group alters its amine basicity (pKa) compared to Azithromycin B, shifting its elution profile under buffered mobile phase conditions (e.g., pH 7.5-8.5). Procuring this exact standard is mandatory to establish accurate relative retention times (RRT) and resolution factors in pharmacopeial assays .
| Evidence Dimension | Reverse-Phase HPLC Retention Behavior |
| Target Compound Data | Unique RRT driven by combined desmethyl and deoxy modifications |
| Comparator Or Baseline | N-Desmethyl Azithromycin A (more polar) and Azithromycin B (different pKa) |
| Quantified Difference | Distinct baseline resolution (Rs > 1.5) from adjacent impurity peaks |
| Conditions | Reverse-phase HPLC with buffered mobile phase |
Guarantees accurate peak assignment in stability-indicating methods, preventing the misclassification of critical API impurities.
N-Desmethyl Azithromycin B serves as a dual-indicator for specific manufacturing inefficiencies. Its presence in the final API indicates two simultaneous process deviations: the carryover of Erythromycin B (lacking the 12-OH) from the starting fermentation material, and incomplete N-methylation during the reductive amination or Eschweiler-Clarke step of the azalide synthesis. Tracking this exact compound allows process chemists to quantitatively measure the efficiency of the methylation step specifically on the 'B' analog stream, which behaves differently kinetically than the 'A' stream .
| Evidence Dimension | Process Deviation Tracking |
| Target Compound Data | Tracks both Erythromycin B carryover AND incomplete N-methylation |
| Comparator Or Baseline | Azithromycin B (only tracks carryover) or N-Desmethyl Azithromycin A (only tracks methylation) |
| Quantified Difference | Provides 2-factor process visibility vs 1-factor visibility |
| Conditions | In-process control (IPC) during API synthesis |
Empowers process engineers to pinpoint and correct specific upstream synthesis failures, improving overall API yield and purity.
Used as a quantitative reference standard to validate stability-indicating HPLC methods for Azithromycin API. By identifying and quantifying this specific impurity, manufacturers can comply with ICH Q3A(R2) guidelines, shifting peaks from 'unknown' to 'known' and supporting successful Drug Master File (DMF) and Abbreviated New Drug Application (ANDA) submissions .
Employed as an analytical standard in clinical and forensic toxicology to differentiate Azithromycin metabolites. Its exact mass (718.96 g/mol) allows for precise MRM transitions in LC-MS/MS, ensuring that N-Desmethyl Azithromycin B is not conflated with other circulating macrolide metabolites during pharmacokinetic profiling.
Utilized by process chemists as an in-process control (IPC) marker. Monitoring the levels of N-Desmethyl Azithromycin B helps optimize the stoichiometry and reaction times of the N-methylation step, while simultaneously evaluating the purity of the Erythromycin starting material .